molecular formula C6H12N2 B1354521 2-(Dimethylamino)-2-methylpropanenitrile CAS No. 2273-40-7

2-(Dimethylamino)-2-methylpropanenitrile

Cat. No.: B1354521
CAS No.: 2273-40-7
M. Wt: 112.17 g/mol
InChI Key: RIDGSEGTBIWFTK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-methylpropanenitrile (DMAMPN) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DMAMPN is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in a variety of reactions, such as Grignard reactions, Wittig reactions, and the synthesis of amines. Additionally, it plays an important role in the synthesis of polymers, catalysts, and other materials.

Scientific Research Applications

  • Alzheimer's Disease Imaging : (Shoghi-Jadid et al., 2002) reported the use of a derivative of 2-(Dimethylamino)-2-methylpropanenitrile in positron emission tomography (PET) for detecting neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients. This advancement aids in the non-invasive diagnosis and treatment monitoring of Alzheimer’s disease.

  • Chemical Analysis and Detection : A study by (Mach et al., 2018) demonstrated the application of this compound in the derivatization of G-series chemical warfare agents for detection through paper spray mass spectrometry. This highlights its role in forensic and chemical defense applications.

  • Material Science : In the field of material science, (Bütün et al., 2001) investigated the use of 2-(Dimethylamino)ethyl methacrylate, a related compound, for creating novel cationic diblock copolymers. These polymers exhibit unique properties like reversible pH-, salt-, and temperature-induced micellization in aqueous media, which can be utilized in various industrial applications.

  • Biomedical Applications : The research by (Ma et al., 2003) on biocompatible block copolymers involving 2-(Dimethylamino)ethyl methacrylate shows its significance in biomedical fields, especially for developing materials with clinical benefits.

  • Fluorescence Imaging : A study by (Lee et al., 2015) demonstrated the use of a 2-(N,N-Dimethylamino)naphthalene-based probe for fluorescence imaging of zinc ions in HeLa cells and Arabidopsis. This illustrates its application in biological and environmental monitoring.

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)-2-methylpropanenitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it can interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes often leads to the formation of hydroxylated metabolites, which can further participate in various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as protein kinases, which play a pivotal role in regulating cellular responses to external stimuli. Additionally, this compound can alter gene expression patterns by interacting with transcription factors, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of certain proteases by forming stable complexes with their active sites. Furthermore, this compound can induce changes in gene expression by interacting with DNA-binding proteins, leading to the activation or repression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal or beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects. For instance, high doses of this compound have been linked to hepatotoxicity and neurotoxicity in animal studies. These effects are often characterized by oxidative stress, inflammation, and cellular damage, underscoring the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors This compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolitesIn phase II reactions, these hydroxylated metabolites can be conjugated with glucuronic acid or sulfate, enhancing their solubility and facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound can localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression .

Properties

IUPAC Name

2-(dimethylamino)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDGSEGTBIWFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440950
Record name 2-(dimethylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273-40-7
Record name 2-(dimethylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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